REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[Cu:13]>O.[Cl-].C([N+](CC)(CC)CC)C.C(O)C>[C:1]([O-:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([O-:6])=[O:5].[Cu+2:13] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
19.93 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
O.[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-].[Cu+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25.25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |